3-甲氧基-5-氧代环己-3-烯-1-羧酸

描述

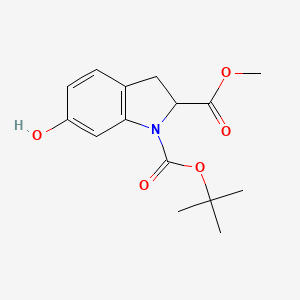

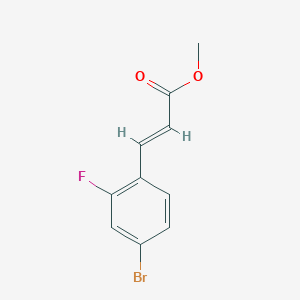

The compound of interest, 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid, is a functionalized cyclohexene derivative. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied. These compounds often serve as intermediates or end products in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been achieved through various methods. For instance, the ring-closing metathesis was used to diastereoselectively synthesize a functionalized cyclohexene skeleton of GS4104, utilizing L-serine as a starting material instead of the more commonly used (-)-shikimic acid or (-)-quinic acid . Another synthesis approach involved the use of a dual role Pd(II) catalyst to form a cyclic alkenyl ether, a key framework in isochromene natural products . Additionally, the synthesis of cyclohexene derivatives from the Diels–Alder cycloadduct of (E)-1-acetoxy-3-methylbuta-1,3-diene and nitroethene has been reported, yielding compounds with inhibitory action against influenza virus sialidases .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is often confirmed using two-dimensional NMR studies, which help determine the absolute configurations of key intermediates . X-ray diffraction methods and quantum-chemical calculations have also been employed to determine the structure of related compounds, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid .

Chemical Reactions Analysis

Cyclohexene derivatives undergo various chemical reactions. Bromination of 3-cyclohexene-1-carboxylic acid results in mixtures of trans-dibromo derivatives and lactones, with the halogen attacking the double bond anti to the carboxyl group . Epoxydation and subsequent ring opening of methyl cyclohexene carboxylates have been studied, revealing the steric course of these reactions influenced by electron-withdrawing substituents . Furthermore, enzymatic desymmetrization has been used to synthesize monoesters from diesters, with high yield and enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are closely related to their molecular structure. The presence of functional groups such as carboxylic acid, esters, and amino groups can significantly influence properties like solubility, reactivity, and boiling points. The enzymatic desymmetrization process, for example, was optimized and scaled-up, indicating the practicality of synthesizing cyclohexene derivatives with high purity and yield . The improved synthesis of 3-oxocyclobutanecarboxylic acid from readily available materials like methanol and acetone also highlights the feasibility of large-scale preparation due to its easy operation and low cost .

科学研究应用

晶体和分子结构研究

- 已经研究了与 3-甲氧基-5-氧代环己-3-烯-1-羧酸相关的化合物的晶体和分子结构,展示了它们在结构化学和材料科学中的潜力。这些研究涉及 X 射线衍射数据以确认此类化合物的结构,这对于了解它们的化学性质和反应非常重要 (Kaur 等人,2012)。

除草剂前体的合成

- 已经对使用 3-甲氧基-5-氧代环己-3-烯-1-羧酸衍生物制备某些除草剂前体进行了研究。这包括通过 3,5-二甲氧基苯甲酸的还原烷基化合成各种酯和酰胺除草剂,表明该化合物与农业化学相关 (Liepa 等人,1989)。

功能化合物的创建

- 该化合物已用于制造功能化分子,这在有机合成和药物化学中至关重要。这包括环己烯骨架的合成,突出了其在开发具有潜在药物应用的新型有机结构中的作用 (Cong & Yao,2006)。

属性

IUPAC Name |

3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHQMEKQAGIFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。